molecular formula C11H14N2O3 B5680178 1-(2-furoyl)-4-piperidinecarboxamide

1-(2-furoyl)-4-piperidinecarboxamide

Cat. No.: B5680178
M. Wt: 222.24 g/mol
InChI Key: NUWDVPMCANNMMD-UHFFFAOYSA-N
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Description

Contextualization of Piperidinecarboxamide Scaffolds in Contemporary Medicinal Chemistry

Piperidine-containing compounds are a significant class of synthetic medicinal building blocks, integral to the construction of numerous drugs. nih.govijnrd.org The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is a prevalent feature in a vast number of active pharmaceutical ingredients. nih.gov Its saturated, three-dimensional nature offers distinct advantages over flat aromatic rings, allowing for more specific and complex interactions with biological targets. lifechemicals.com

The piperidinecarboxamide scaffold, in particular, is of high interest in drug design. researchgate.netmdpi.com These structures are recognized as versatile intermediates and have been investigated for a wide range of pharmacological activities, including but not limited to anticancer, antiviral, and analgesic properties. researchgate.netnih.govnih.gov The ability to readily modify the piperidine ring and the carboxamide group allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability, as well as its pharmacodynamic profile. nih.gov

Rationale for the Scientific Investigation of Furoyl-Substituted Piperidinecarboxamides

The strategic addition of a furoyl group to the piperidinecarboxamide scaffold is a key aspect of the scientific inquiry into compounds like 1-(2-furoyl)-4-piperidinecarboxamide. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a known pharmacophore present in various bioactive molecules. Its incorporation can influence a compound's biological activity through several mechanisms.

Current Research Landscape and Identified Gaps Concerning this compound

While the broader classes of piperidinecarboxamides and furoyl-containing compounds are well-represented in scientific literature, dedicated research focusing solely on this compound appears to be limited. Much of the existing research focuses on derivatives of piperidine-4-carboxamide with various other substituents, exploring their potential as, for example, calpain inhibitors or dopamine (B1211576) reuptake inhibitors. researchgate.netnih.gov

This indicates a significant research gap. Although the foundational components of this compound are recognized for their medicinal chemistry relevance, the specific pharmacological profile and potential therapeutic applications of this particular combination remain largely uncharted territory. Future research could focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific activities and potential as a lead compound for drug development.

Significance of the Piperidine-4-carboxamide Moiety in Ligand Design

The piperidine-4-carboxamide moiety serves as a crucial pharmacophore in ligand design, acting as a versatile scaffold that can be readily functionalized to interact with a variety of biological targets. researchgate.netnih.gov This structural unit provides a rigid core that properly orients appended functional groups for optimal interaction with receptor binding sites. The amide linkage offers a hydrogen bond donor and acceptor, which are critical for molecular recognition processes.

The substitution at the 4-position of the piperidine ring is a common strategy in drug discovery to explore the chemical space around a core scaffold and improve pharmacological properties. nih.gov Studies on various piperidine-4-carboxamide derivatives have demonstrated their potential to yield potent and selective inhibitors of various enzymes and receptors. researchgate.netnih.gov For example, certain derivatives have been synthesized and evaluated as potential leishmanicidal agents and for their analgesic and antibacterial activities. nih.govresearchgate.net The adaptability of this moiety makes it a valuable tool for medicinal chemists in the design of novel therapeutic agents. nih.gov

Detailed Research Findings

DerivativeTarget/ActivityKey Finding
Sulfonamide and amide derivatives of piperidine-4-carboxamideDopamine reuptake inhibition, analgesia, antibacterial activitySynthesized compounds showed varied levels of activity, with some demonstrating comparable or better activity than the parent compound. researchgate.net
Piperidine carboxamide-derived keto amidesμ-calpain inhibitionCompounds 11f and 11j showed high potency with Ki values of 30 and 9 nM, respectively, and over 100-fold selectivity against cathepsin B. nih.gov
Novel piperidine-benzodioxole derivativesLeishmanicidal activityThe nitro derivative displayed the highest activity in the series with an IC50 of 17.24 μM and low toxicity against human cells. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-10(14)8-3-5-13(6-4-8)11(15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWDVPMCANNMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 2 Furoyl 4 Piperidinecarboxamide

Established Synthetic Pathways for the Piperidine-4-carboxamide Core

The synthesis of the foundational piperidine-4-carboxamide scaffold can be approached through two primary retrosynthetic disconnections: the formation of the C4-carboxamide and the assembly of the piperidine (B6355638) ring itself.

Amide Coupling Reactions for Carboxamide Formation

The formation of an amide bond is one of the most crucial and frequently performed transformations in organic and medicinal chemistry. rsc.org The synthesis of the carboxamide group at the C-4 position of the piperidine ring typically involves the coupling of a piperidine-4-carboxylic acid derivative with an amine source or, conversely, a 4-aminopiperidine (B84694) derivative with a carboxylic acid. A host of coupling reagents have been developed to facilitate this transformation by activating the carboxylic acid moiety. nih.govluxembourg-bio.com

Commonly employed methods utilize carbodiimide (B86325) reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). nih.govluxembourg-bio.com These reactions are often performed in the presence of additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or 4-(Dimethylamino)pyridine (DMAP). nih.govacgpubs.org The process generally involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylurea or an active ester, which is then susceptible to nucleophilic attack by the amine. nih.govluxembourg-bio.com For instance, a protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for coupling, even with challenging electron-deficient amines. nih.gov More recent advancements include the use of methoxysilanes as coupling agents, which can promote amide bond formation under solvent-free conditions, offering a greener alternative to traditional methods. rsc.org

Coupling Reagent/SystemTypical ConditionsNotesReference
EDC / HOBt / DMAPAcetonitrile (B52724) (ACN) or Dichloromethane (DCM), Room TemperatureA widely used, efficient system for a broad range of substrates. DMAP acts as an acyl transfer agent. nih.gov nih.govacgpubs.org
DCCVarious organic solventsOne of the earliest developed carbodiimide reagents. The byproduct, dicyclohexylurea (DCU), is insoluble in many solvents and can be removed by filtration. luxembourg-bio.com luxembourg-bio.com
Methoxysilanes (e.g., Dodecamethoxy-neopentasilane)Solvent-free, 120 °CA modern, solvent-free approach offering good to excellent yields without the need for air or moisture exclusion. rsc.org rsc.org

Hydrogenation and Cyclocondensation Routes for Piperidine Ring Assembly

The piperidine ring, a ubiquitous scaffold in pharmaceuticals, can be synthesized through various strategies, with hydrogenation of the corresponding pyridine (B92270) precursor being the most common approach. nih.govresearchgate.net This method involves the reduction of a pyridine derivative, such as isonicotinamide (B137802) (pyridine-4-carboxamide), to the corresponding saturated piperidine ring.

This transformation typically requires a metal catalyst and a hydrogen source. nih.gov Catalytic hydrogenation can be performed using heterogeneous catalysts like Rhodium on carbon (Rh/C) or Palladium on carbon (Pd/C) under hydrogen gas pressure. organic-chemistry.org Transition metal complexes of rhodium, iridium, and palladium are also employed for homogeneous catalysis. nih.gov For example, rhodium-catalyzed transfer hydrogenation using formic acid as a hydrogen source can effectively reduce pyridinium (B92312) salts to piperidines. dicp.ac.cn Borane-based reagents, such as ammonia (B1221849) borane, have also been utilized for a metal-free transfer hydrogenation of pyridines. organic-chemistry.org

Catalytic SystemSubstrateConditionsProduct TypeReference
Rh/CPyridinesH₂ (5 atm), Water, 80 °CPiperidines organic-chemistry.org
[RhCp*Cl₂]₂ / KIN-benzylpyridinium saltsHCOOH/Et₃NChiral piperidines dicp.ac.cn
RuCl₃·xH₂OPyridinesBorane-ammonia (H₃N-BH₃)Piperidines organic-chemistry.org
B(C₆F₅)₃ (Borane catalyst)PyridinesAmmonia boranePiperidines (cis-selective) organic-chemistry.org

Alternative pathways to the piperidine ring include cyclocondensation reactions. These methods build the ring from acyclic precursors. Examples include the iridium-catalyzed [5 + 1] annulation of diols with amines and the intramolecular cyclization of appropriately functionalized precursors like halogenated amides. nih.gov

Functionalization Strategies at the Piperidine Nitrogen (N-1)

Once the piperidine-4-carboxamide core is assembled, further diversification can be achieved by introducing various substituents at the piperidine nitrogen (N-1).

Introduction of the 2-Furoyl Moiety

The synthesis of the target compound, 1-(2-furoyl)-4-piperidinecarboxamide, is achieved via an N-acylation reaction. This involves coupling the free secondary amine of the piperidine-4-carboxamide core with 2-furoic acid or an activated derivative. A common and efficient method is to use 2-furoyl chloride, which reacts readily with the piperidine nitrogen, often in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) to scavenge the HCl byproduct. mdpi.com Alternatively, 2-furoic acid can be coupled directly using standard amide coupling reagents (as listed in Table 1) such as EDC or HATU.

Exploration of Alternative Acyl Substituents at N-1

The N-1 position of the piperidine-4-carboxamide scaffold is a key site for chemical modification to explore structure-activity relationships in various contexts. Research has shown that a wide array of acyl and sulfonyl groups can be introduced at this position. For example, in the development of calpain inhibitors, analogues bearing 1-(2-benzothienylcarbonyl) and 1-(2-naphthylcarbonyl) substituents were synthesized. nih.gov Similarly, studies have reported the synthesis of derivatives with a 1-(4-Nitro-benzenesulfonyl) group at the N-1 position. researchgate.net These examples highlight the versatility of N-acylation and N-sulfonylation reactions in generating diverse chemical libraries based on the piperidine-4-carboxamide core.

N-1 SubstituentResulting Compound NameContext / ApplicationReference
2-Benzothienylcarbonyl1-(2-benzothienylcarbonyl)piperidin-4-ylcarbonyl-phenylalaninamideCalpain Inhibitor nih.gov
2-Naphthylcarbonyl1-(2-naphthylcarbonyl)piperidin-4-ylcarbonyl-phenylalaninamideCalpain Inhibitor nih.gov
4-Nitrobenzenesulfonyl1-(4-Nitro-benzenesulfonyl)piperidine-4-carboxylic acid amideDopamine (B1211576) Reuptake Inhibitor Research researchgate.net

Derivatization Approaches at the Carboxamide Nitrogen

Modification at the carboxamide nitrogen (the -CONH₂ group) provides another avenue for structural diversification. Instead of a primary amide, a secondary or tertiary amide can be formed, introducing a new substituent. This is typically achieved by starting not with piperidine-4-carboxylic acid, but with a 4-aminopiperidine derivative.

A synthetic strategy might involve first protecting the piperidine nitrogen, for example as an N-Boc derivative. The free amino group at the C-4 position can then be coupled with a desired carboxylic acid. acgpubs.org Following this coupling, the N-Boc protecting group is removed, and the now-free piperidine nitrogen can be acylated with the 2-furoyl group. For instance, a synthetic route to chromone-based compounds involved coupling 4-amino-N-Boc-piperidine with chromone-2-carboxylic acid, followed by deprotection and subsequent alkylation at the N-1 position. acgpubs.org This modular approach allows for the introduction of a wide variety of substituents at the carboxamide nitrogen, significantly expanding the chemical space accessible from the piperidine-4-carboxamide scaffold.

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of substituted piperidines like this compound often requires careful control of stereochemistry and regioselectivity, as these factors can significantly influence the biological activity of the final compound. The piperidine ring can exist in various conformations, and the substituents can be arranged in different spatial orientations, leading to stereoisomers.

Regioselectivity in the synthesis of this compound primarily concerns the selective acylation of the piperidine nitrogen over other potentially reactive sites. The starting material, piperidine-4-carboxamide (isonipecotamide), possesses two nitrogen atoms: the secondary amine of the piperidine ring and the primary amide nitrogen. The piperidine nitrogen is generally more nucleophilic and less sterically hindered than the amide nitrogen, making it the preferred site for acylation under standard conditions. The reaction typically involves the use of 2-furoyl chloride or 2-furoic acid activated with a coupling agent. The inherent difference in reactivity between the two nitrogen atoms usually ensures high regioselectivity, leading to the desired N-acylated product.

Stereochemical control becomes critical when chiral centers are present or introduced during the synthesis. While the parent this compound is achiral, derivatives with substituents on the piperidine or furan (B31954) ring can be chiral. Synthetic strategies for such chiral derivatives often employ stereoselective methods to control the configuration of the newly formed stereocenters.

One common approach to achieve stereocontrol is through the use of chiral starting materials. For instance, chiral piperidine-4-carboxamide derivatives can be prepared from chiral amino acids. researchgate.net Another strategy involves diastereoselective reactions, where an existing stereocenter in the molecule directs the stereochemical outcome of a subsequent reaction. For example, the reduction of a ketone precursor to a piperidin-4-ol can be performed diastereoselectively. google.com

Recent advances in catalysis have provided powerful tools for stereoselective piperidine synthesis. For instance, visible-light-driven radical silylative cyclization of aza-1,6-dienes has been developed for the stereoselective synthesis of densely functionalized piperidines. google.com Similarly, diastereoselective synthesis of 2,4-disubstituted piperidines has been achieved, offering control over the relative stereochemistry by altering the reaction sequence. luxembourg-bio.com While not directly applied to this compound in the reviewed literature, these methods highlight the available strategies for controlling stereochemistry in the synthesis of complex piperidine derivatives.

Optimization of Synthetic Yields and Scalability for Research Purposes

The efficient synthesis of this compound is crucial for its availability for research purposes. Optimization of synthetic yields and ensuring the scalability of the process are key objectives in synthetic chemistry. The primary method for synthesizing this compound is the amide bond formation between piperidine-4-carboxamide and 2-furoic acid or its derivatives.

The choice of coupling reagents and reaction conditions plays a pivotal role in maximizing the yield and purity of the product. A variety of coupling reagents are available for amide bond formation, each with its own advantages and disadvantages. luxembourg-bio.com Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

A study on the synthesis of N-acyl-4-arylaminopiperidines utilized a Knoevenagel-Doebner condensation followed by an amide construction and amination sequence. google.com While not directly for the target compound, this highlights a multi-step approach that can be optimized. For the amide coupling step, a common method involves reacting the carboxylic acid with a coupling agent to form an active intermediate, which then reacts with the amine.

Optimization of reaction parameters such as solvent, temperature, and reaction time is also critical. A systematic approach to optimizing these conditions can lead to significant improvements in yield and purity. For instance, screening different solvents and temperatures can identify the optimal conditions for a specific reaction. googleapis.com

The table below summarizes some common coupling reagents and their general conditions, which can be adapted and optimized for the synthesis of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituent Variations on Ligand-Target Interactions

The biological activity of a molecule like 1-(2-furoyl)-4-piperidinecarboxamide is highly dependent on the specific interactions it forms with its target protein. Modifications to its three primary structural components—the furoyl ring, the piperidine (B6355638) ring, and the carboxamide group—can dramatically alter these interactions and, consequently, the compound's efficacy and selectivity.

The furan (B31954) ring is an electron-rich aromatic heterocycle that can participate in various non-covalent interactions. numberanalytics.com Its oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in π-stacking or other electrostatic interactions. The reactivity of furan makes it susceptible to electrophilic substitution, allowing for the introduction of various functional groups. numberanalytics.com

In related furan-containing compounds, such as furan-pyrazole piperidine derivatives, the nature of substituents on the heterocyclic ring system is critical for activity. nih.gov The introduction of fluorine atoms, for example, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties by altering the local electronic environment. researchgate.netnih.gov Studies on furanone derivatives acting as COX-2 inhibitors have shown that steric, electrostatic, and hydrophobic substituents on the aryl rings (including furan) play a significant role in determining inhibitory activity. nih.gov Therefore, modifying the furoyl ring of this compound with electron-donating or electron-withdrawing groups would be expected to modulate its target affinity by altering its hydrogen-bonding capacity and electrostatic potential.

The orientation of these groups is paramount for proper alignment within a target's binding site. For instance, in N-arylpiperidine-3-carboxamide derivatives, enantioselectivity was found to be a major factor in antimelanoma activity, with the S-configuration showing a 15-fold increase in potency over the R-configuration. nih.gov This highlights that a precise three-dimensional arrangement, governed by the piperidine core, is necessary for optimal biological effect. Furthermore, computational analyses of piperidine derivatives have confirmed that stability is enhanced in specific conformations, which is essential for effective competitive binding to receptors like CCR5. nih.gov Constraining the piperidine ring or its substituents can provide a better understanding of the optimal conformation for receptor recognition.

The piperidine-4-carboxamide moiety is a common feature in bioactive molecules, recognized for its ability to form key hydrogen bonds with biological targets. rsc.orgresearchgate.net The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. Altering the substituent on the carboxamide nitrogen (the R-group in -C(=O)NHR) directly impacts the molecule's activity profile.

Studies on piperidine-3-carboxamide derivatives revealed that the nature of this substituent is a major determinant of biological activity. nih.govmdpi.com For example, replacing a thiazole (B1198619) group with five-membered heterocycles containing nitrogen or sulfur enhanced antimelanoma activity, whereas substitution with larger aryl groups like phenyl or pyridine (B92270) did not improve it. nih.gov This suggests that the size, shape, and electronic properties of the carboxamide substituent are finely tuned for specific receptor interactions. In a series of anti-osteoporosis agents, various benzyl (B1604629) substituents on the piperidine-3-carboxamide moiety led to a range of inhibitory concentrations against the target enzyme, cathepsin K. mdpi.com

The following table, based on data from analogous piperidine-3-carboxamide structures with antimelanoma activity, illustrates how modifications to an aryl substituent on the carboxamide can influence biological potency. nih.gov

Table 1: Illustrative SAR of Piperidine Carboxamide Analogues

Compound ID (Analogous) Carboxamide N-substituent (A-Ring) Senescence-Inducing Activity EC₅₀ (µM)
1 2,3-difluoro-phenyl 0.81
19 (R-config) 2,3-difluoro-phenyl >10
20 (S-config) 2,3-difluoro-phenyl 0.27
21 2-fluoro-phenyl >10
22 3-fluoro-phenyl >10
23 4-fluoro-phenyl >10

This table is for illustrative purposes, based on data for N-arylpiperidine-3-carboxamide derivatives, to show the impact of substitution and stereochemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For scaffolds like piperidine carboxamide, 3D-QSAR methods such as CoMFA and CoMSIA are particularly powerful for elucidating the structural requirements for potency. researchgate.net

CoMFA is a 3D-QSAR technique that explains the relationship between the biological activity of a set of molecules and their 3D steric and electrostatic fields. The process involves aligning the molecules and placing them in a 3D grid, then calculating the interaction energies between a probe atom and each molecule at the grid points. These calculated fields are then correlated with the biological activity using statistical methods.

For piperidine carboxamide derivatives studied as ALK inhibitors, CoMFA models have successfully identified the importance of steric and electrostatic properties for potent inhibition. researchgate.net The results are often visualized as 3D contour maps:

Steric Maps: Green contours indicate regions where bulky, sterically favorable groups increase activity, while yellow contours show areas where steric bulk is detrimental.

Electrostatic Maps: Blue contours highlight regions where electropositive groups enhance activity, whereas red contours indicate where electronegative groups are preferred.

These maps provide a clear, visual guide for designing new analogues with potentially improved activity.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This provides a more detailed and often more predictive model of the SAR. By using a Gaussian function instead of the Lennard-Jones and Coulombic potentials of CoMFA, CoMSIA avoids some of the method's artifacts related to large potential changes close to the molecular surface.

In studies of both furanone nih.govsrce.hr and tetrahydrofuroyl nih.gov derivatives, CoMSIA models have proven effective. The resulting contour maps for the five different fields (steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor) offer a comprehensive blueprint for molecular optimization. For example, a CoMSIA model might reveal that a hydrophobic (lipophilic) group is favored in one region (yellow contour), while a hydrogen bond donor is required in another (cyan contour).

Robust QSAR models are characterized by strong statistical validation parameters. The table below shows typical statistical values obtained from CoMFA and CoMSIA studies on related compound classes.

Table 2: Representative Statistical Parameters for CoMFA and CoMSIA Models

Model Type Compound Class q² (or r²cv) r² (or R²ncv) Field Contributions Reference
CoMFA Piperidine Carboxamides 0.715 0.993 Steric, Electrostatic researchgate.net
CoMSIA Piperidine Carboxamides 0.620 0.986 Steric, Electrostatic, Hydrophobic researchgate.net
CoMFA Furanone Derivatives 0.664 0.916 Steric, Electrostatic nih.gov
CoMSIA Furanone Derivatives 0.777 0.905 Steric, Electrostatic, Hydrophobic, H-Bond Donor nih.gov
CoMSIA Tetrahydrofuroyl Derivatives 0.528 0.995 N/A nih.gov

q² (cross-validated r²) indicates the predictive ability of the model, while r² (non-cross-validated r²) indicates its internal consistency. Values >0.5 for q² are generally considered predictive.

These modeling techniques are invaluable tools for rational drug design, allowing for the virtual screening and prioritization of novel this compound derivatives for synthesis and biological testing.

Exploration of Physicochemical Parameters Affecting Biological Activity (excluding explicit physical properties)

The biological activity of chemical compounds is intricately linked to their physicochemical properties. For the scaffold related to this compound, while direct studies on this specific molecule are limited, research on analogous piperidine-4-carboxamide derivatives provides significant insights into how structural modifications influence their biological effects. These investigations highlight the importance of lipophilicity, electronic effects, and steric factors in modulating the activity of these compounds across various therapeutic targets.

Research Findings on Piperidine-4-Carboxamide Derivatives

Systematic modifications of the piperidine-4-carboxamide core have been explored in the development of agents for a range of diseases, including infectious diseases and HIV. These studies reveal critical structure-activity relationships (SAR) that are governed by the physicochemical nature of the substituents.

Anti-Mycobacterium abscessus Activity:

In a study focused on developing new agents against Mycobacterium abscessus, a series of piperidine-4-carboxamides were synthesized and evaluated. The initial hit compound, MMV688844 (referred to as 844 in the study), possesses a 4-chlorophenyl ethyl group at the 1-position of the piperidine ring. Researchers found that modifying the electronic properties of the phenyl ring significantly impacted the minimum inhibitory concentration (MIC) against the bacterium. nih.gov

For instance, the introduction of a trifluoromethyl (TFM) group at the 4-position of the phenyl ring (844-TFM ) resulted in a nearly tenfold increase in activity compared to the parent compound. nih.gov Conversely, moving the TFM group to the 3-position (9f ) led to a decrease in potency. nih.gov This suggests that the electronic and steric profile of the substituent on the phenyl ring is a key determinant of antibacterial efficacy.

Impact of Phenyl Ring Substitution on Anti-M. abscessus Activity of Piperidine-4-Carboxamide Derivatives nih.gov
CompoundSubstituent on Phenyl RingPosition of SubstituentMIC (μM)
844-Cl4>12.5
844-TFM-CF341.5
9f-CF3312.5

CCR5 Inhibitory Activity:

In the quest for new anti-HIV agents, a series of novel piperidine-4-carboxamide derivatives were designed as C-C chemokine receptor type 5 (CCR5) inhibitors. nih.gov The study employed a "group-reverse" strategy based on a pharmacophore model. The resulting compounds showed that the nature of the substituent on the piperidine nitrogen plays a crucial role in their inhibitory activity.

CCR5 Inhibitory and Anti-HIV-1 Activity of Selected Piperidine-4-Carboxamide Derivatives nih.gov
CompoundCCR5 IC₅₀ (nM)Anti-HIV-1 IC₅₀ (nM)
16g25.7373.01
16i25.5394.10
Maraviroc (control)25.43N/A

Calpain Inhibitory Activity:

Research into calpain inhibitors has also utilized the piperidine-4-carboxamide scaffold. In one study, the substituent at the P2 position, corresponding to the 1-position of the piperidine ring, was systematically varied. nih.gov The resulting keto amides were evaluated for their ability to inhibit µ-calpain.

Compounds 11f (1-(2-benzothienylcarbonyl)piperidin-4-ylcarbonyl-phenylalaninamide) and 11j (1-(2-naphthylcarbonyl)piperidin-4-ylcarbonyl-phenylalaninamide) emerged as potent inhibitors with Kᵢ values of 30 nM and 9 nM, respectively. nih.gov Notably, these compounds displayed high selectivity for calpain over the related cysteine protease cathepsin B. nih.gov This highlights how the nature of the aromatic system attached to the piperidine nitrogen dictates both the potency and selectivity of the inhibition.

Calpain Inhibitory Activity of Piperidine-4-Carboxamide Derivatives nih.gov
CompoundSubstituent at Piperidine N-1 Positionµ-Calpain Kᵢ (nM)
11f2-Benzothienylcarbonyl30
11j2-Naphthylcarbonyl9

Insufficient Data Available for "this compound" to Fulfill Request

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to generate a detailed article on the molecular pharmacology and biochemical mechanism of the chemical compound “this compound” according to the provided outline.

The structured request required in-depth information on the following aspects of the compound:

Identification of Putative Biological Targets and Receptors

In Vitro Enzyme Inhibition or Activation Profiling

Receptor Binding Affinity and Selectivity Profiling in Biochemical Assays

Cellular Pathway Modulation and Signal Transduction Analysis

Investigation of Allosteric vs. Orthosteric Binding Mechanisms

The search did not yield specific studies or datasets for "this compound" that would allow for a scientifically accurate and thorough elaboration on these topics. While research exists on structurally related compounds, such as piperazine (B1678402) analogs that have been identified as inhibitors of enzymes like Lysophospholipase 1 (LYPLA1), the strict requirement to focus solely on "this compound" prevents the inclusion of this information. The structural differences between a piperidine and a piperazine core are significant and would make any extrapolation of data scientifically unsound.

Consequently, without dedicated research on "this compound," it is not possible to provide the requested detailed research findings, data tables, or analyses for the specified sections and subsections while adhering to the instructions for accuracy and strict focus.

Preclinical Biological Evaluation in Defined Biological Systems and Animal Models

Cell-Based Assays for Characterizing Biological Effects

Cell-based assays are instrumental in the initial stages of drug development for elucidating the biological activity of a compound. nuvisan.com They offer a biologically relevant context to identify and validate targets, establish structure-activity relationships, and explore mechanisms of action. nuvisan.com

Phenotypic screening is a powerful strategy in drug discovery that assesses a compound's effects on cell morphology, proliferation, or other observable characteristics without a preconceived molecular target. This approach allows for the unbiased discovery of compounds with novel mechanisms of action. nih.govnih.gov High-content microscopy, in particular, enables the scalable screening of large compound libraries to characterize their impact on cellular phenotypes. nih.gov

For piperidine (B6355638) derivatives, phenotypic screening has been successfully employed to identify modulators of specific biological processes. For instance, a gene biomarker-based phenotypic screening approach led to the identification of 3,4-disubstituted piperidine derivatives as modulators of macrophage M2 polarization, a process relevant to diseases like multiple sclerosis. nih.gov Similarly, high-throughput phenotypic screening of pediatric cancer cell lines has identified various compounds, including those with piperidine scaffolds, with antiproliferative effects. oncotarget.com The "Cell Painting" technique, a high-content imaging method, has been used to profile the morphological effects of piperine (B192125) analogues, demonstrating that chemical modifications influence their biological activity in a structure-dependent manner. enamine.net

While these examples highlight the utility of phenotypic screening for related piperidine compounds, specific data from phenotypic screens for 1-(2-furoyl)-4-piperidinecarboxamide is not extensively detailed in the available literature.

Mechanistic studies in vitro aim to elucidate the specific molecular pathways through which a compound exerts its biological effects. For compounds containing a piperidine moiety, a wide range of biological activities and mechanisms have been reported.

A study investigating a series of piperazine (B1678402) amides identified a structurally related compound, an acyl piperidine, as a selective and in-vivo-active inhibitor of the serine hydrolase LYPLA2. nih.gov Competitive activity-based protein profiling (ABPP) was used to confirm the target engagement of these reversible inhibitors in living cells. nih.gov The study highlighted that both the 2-furoyl piperazine and other specific structural components were crucial for maximal and selective inhibition. nih.gov Although this compound itself was mentioned as a related amide that did not inhibit LYPLA1 or LYPLA2, this research underscores the importance of specific structural features for biological activity within this chemical class. nih.gov

Other research on piperidine derivatives has identified their potential as anticancer agents by modulating Sigma Receptors (S1R and S2R). nih.gov A study on piperidinol analogs, identified through screening, revealed anti-tuberculosis activity, though further development was halted due to off-target effects. nih.gov Additionally, novel piperidine-derived thiosemicarbazones have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, demonstrating their potential as anticancer and antimicrobial agents. nih.gov

These studies illustrate the diverse mechanisms through which piperidine-containing compounds can act. However, detailed mechanistic studies specifically for this compound are not prominently featured in the reviewed sources.

Proof-of-Concept Studies in Relevant In Vivo Animal Models

In vivo studies in animal models are essential for demonstrating a compound's biological effect and target engagement in a whole-organism context, providing a bridge between in vitro activity and potential clinical application. nih.gov

Confirming that a drug candidate interacts with its intended molecular target in a living animal is a crucial step in preclinical development. researchgate.net This is particularly important for compounds with novel mechanisms where downstream biomarkers may not be well-established. nih.gov

Competitive activity-based protein profiling (ABPP) has been effectively used to measure the target engagement of reversible inhibitors in animal models. nih.gov For instance, this method was applied to a class of piperazine amides to identify selective inhibitors for the serine hydrolases LYPLA1 and LYPLA2 in mice. nih.gov This approach allows for the direct assessment of an inhibitor's ability to bind to its target enzyme in a complex biological system. nih.gov While specific target engagement data for this compound in animal models is not available in the provided search results, the methodologies exist to perform such evaluations. For other piperidine-containing compounds, such as a histamine (B1213489) H3 receptor inverse agonist, high receptor occupancy in the brain has been demonstrated in rats. nih.gov

Pharmacodynamic (PD) biomarkers are measurable indicators of a pharmacological response to a drug and are vital for understanding the relationship between drug exposure and biological effect. nih.govnih.gov In preclinical studies, PD biomarkers can help to optimize dosing and predict efficacy. nih.gov

For a novel series of benzenesulfonamide (B165840) perforin (B1180081) inhibitors, pharmacokinetic/pharmacodynamic (PK/PD) relationships were established to guide the identification of candidates with optimal in vivo efficacy. nih.gov In the context of piperidine derivatives, mechanistic studies on macrophage M2 polarization identified the phosphorylation of Stat3 and Akt as key downstream signaling events, which could serve as potential PD biomarkers. nih.gov Another study on a histamine H3 receptor inverse agonist used the dose-dependent increase of acetylcholine (B1216132) levels in the brain as a key pharmacodynamic marker of its activity in rats. nih.gov

The identification and validation of relevant PD biomarkers are critical for the preclinical development of any new chemical entity. gabionline.netyoutube.com For this compound, specific preclinical PD biomarker data has not been identified in the reviewed literature.

Preclinical Pharmacokinetic Profiling

Preclinical pharmacokinetic (PK) studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound in animal models. nih.govresearchgate.net These studies are fundamental for selecting candidates with favorable drug-like properties and for predicting human PK parameters. nih.govnih.gov

The PK properties of piperidine derivatives have been evaluated in various preclinical models. For example, a potent modulator of macrophage M2 polarization, compound D11, was found to have good oral bioavailability. nih.gov A histamine H3 receptor inverse agonist, compound 45e, demonstrated adequate oral exposure and a favorable half-life in both rats and dogs. nih.gov In contrast, another compound, ML314, was found to be rapidly metabolized when incubated with human and mouse liver microsomes, indicating a potential challenge for in vivo applications. nih.gov

The table below summarizes representative preclinical pharmacokinetic parameters for various piperidine-containing compounds, illustrating the range of properties observed in this class. Specific preclinical pharmacokinetic data for this compound is not detailed in the provided search results.

Table 1: Representative Preclinical Pharmacokinetic Data for Piperidine Derivatives

Compound Animal Model Key Pharmacokinetic Findings Reference
Compound 1 (Benzenesulfonamide Perforin Inhibitor) C57BL/6 Mice Cmax = 235 µM, AUC = 1222 µM·h, T1/2 = 4.1 h (at 160 mg/kg dose) nih.gov
Compound 45e (H3R Inverse Agonist) Rats, Dogs Adequate oral exposure and favorable half-life in both species. nih.gov
Compound D11 (Macrophage M2 Modulator) Not Specified Good oral bioavailability. nih.gov

| ML314 | Human and Mouse Liver Microsomes (in vitro) | Rapidly metabolized. | nih.gov |

In Vitro Permeability and Cellular Transport Studies

The ability of a compound to pass through biological membranes is a fundamental determinant of its potential as a therapeutic agent. In vitro permeability assays, often using cell-based models like Caco-2 or MDCK cell lines, are standard methods to predict the in vivo absorption of a drug candidate. These studies also help to elucidate the mechanisms of transport, such as passive diffusion or active transport involving uptake and efflux transporters.

Despite a thorough review of publicly available scientific literature, no specific studies detailing the in vitro permeability or cellular transport mechanisms for this compound were identified. Therefore, quantitative data on its permeability coefficients or its interaction with cellular transport proteins are not available at this time.

Table 1: In Vitro Permeability Data for this compound No publicly available data was found for this compound.

Assay System Apparent Permeability (Papp) Transport Mechanism
Data Not Available Data Not Available Data Not Available

Tissue Distribution Analysis in Preclinical Species

Understanding how a compound distributes throughout the body is crucial for evaluating its efficacy and potential for off-target effects. Tissue distribution studies are typically conducted in preclinical animal models, such as rodents or canines, to determine the concentration of the compound in various organs and tissues over time.

No preclinical studies detailing the tissue distribution of this compound in any animal species have been published in the accessible scientific literature. Consequently, information regarding the extent and pattern of its distribution into key tissues and organs remains uncharacterized.

Table 2: Tissue Distribution of this compound in Preclinical Species No publicly available data was found for this compound.

Species Tissue Concentration (unit) Time Point (h)
Data Not Available Data Not Available Data Not Available Data Not Available

Computational Chemistry and Molecular Modeling in Drug Design

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional (3D) structure of the biological target is unknown, but a set of molecules (ligands) that bind to the target have been identified. nih.govwhiterose.ac.uk The core principle is that molecules with similar structures are likely to exhibit similar biological activities. nih.gov LBDD methods analyze the structural and physicochemical properties of these known active ligands to develop a model, or pharmacophore, that defines the essential features required for biological activity. nih.govnih.gov

This pharmacophore model acts as a 3D template for designing or searching for new, potentially more potent molecules. nih.govdntb.gov.ua Key LBDD approaches include Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling. nih.gov For a compound like 1-(2-furoyl)-4-piperidinecarboxamide, if a series of its analogs with known activities were available, LBDD could be used to build a model predicting the activity of new, unsynthesized derivatives.

Structure-Based Drug Design (SBDD) Methodologies

In contrast to LBDD, Structure-Based Drug Design (SBDD) relies on the known 3D structure of the biological target, which is typically a protein or enzyme. clinmedkaz.orgnih.gov This structural information is often obtained through experimental techniques like X-ray crystallography or NMR spectroscopy. nih.govguidetopharmacology.org SBDD allows for the rational design of drug candidates that can fit precisely into the target's binding site, optimizing interactions to enhance affinity and selectivity. clinmedkaz.orgguidetopharmacology.org

Computational tools like molecular docking are used to place potential ligands into the binding site and score their interactions. rsc.orgnih.gov This process enables chemists to visualize how a molecule, such as this compound, might bind to a specific receptor, guiding modifications to its structure to improve its therapeutic potential. clinmedkaz.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a primary tool in SBDD that predicts the preferred orientation of a ligand when bound to a target protein. rsc.orgmdpi.com The process involves sampling numerous possible conformations of the ligand within the binding site and using a scoring function to estimate the strength of the interaction, often represented as binding energy. mdpi.com

Molecular Dynamics (MD) simulations provide a more detailed view of the ligand-target complex by simulating the movements of atoms and molecules over time. researchgate.netgoogle.com These simulations can reveal the flexibility of the protein, the stability of the ligand in the binding pocket, and the specific interactions (like hydrogen bonds) that are crucial for binding. nih.govresearchgate.net For this compound, MD simulations could confirm the stability of its docked pose and provide insights into its binding kinetics and thermodynamics, which are critical for lead optimization.

A hypothetical docking study of a similar compound, a piperazine (B1678402) derivative, identified key interactions with amino acid residues like Tyr332 and Trp82 in the active site of the butyrylcholinesterase enzyme.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

A compound's effectiveness as a drug depends not only on its interaction with the target but also on its ADME properties: Absorption, Distribution, Metabolism, and Excretion. Computational methods are widely used to predict these properties early in the drug discovery process to filter out candidates with poor pharmacokinetic profiles.

These in silico models use a molecule's physicochemical properties (e.g., solubility, lipophilicity) to predict its behavior in the body. For instance, models can estimate intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for causing drug-drug interactions. Applying these predictive models to this compound would help assess its drug-likeness before committing to costly experimental studies.

Table 1: Representative Computationally Predicted ADME Properties This table is a hypothetical example, as specific data for this compound is not available.

Property Predicted Value Acceptable Range
Absorption
Human Intestinal Absorption High High
Caco-2 Permeability (nm/sec) >20 >20 is high
Distribution
Blood-Brain Barrier (BBB) Permeation Low Low to avoid CNS side effects (depending on target)
Plasma Protein Binding (%) <90% <90%
Metabolism
CYP2D6 Inhibition No No
CYP3A4 Inhibition No No
Excretion

Virtual Screening and De Novo Design for Analog Discovery

Virtual Screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. rsc.org VS can be either ligand-based, searching for molecules with features similar to known actives, or structure-based, docking millions of compounds into a target's binding site. rsc.orgmdpi.com This approach filters vast chemical spaces down to a manageable number of promising candidates for experimental testing. rsc.org

De Novo Design goes a step further by building novel molecular structures from scratch, either by assembling fragments or by growing a molecule atom-by-atom within the constraints of a target's binding site. These methods, often powered by artificial intelligence, can generate innovative chemical scaffolds that are not present in existing databases, opening up new avenues for drug discovery. If this compound were identified as a hit, these techniques could be used to discover a wide array of novel and diverse analogs with potentially improved properties.

Preclinical Metabolic Pathways and Metabolite Characterization

In Vitro Metabolic Stability Studies (e.g., Microsomal Stability)

No specific in vitro metabolic stability data, such as half-life (t½) or intrinsic clearance (CLint) in liver microsomes or hepatocytes, for 1-(2-furoyl)-4-piperidinecarboxamide has been reported in the reviewed literature.

In general, such studies are crucial in early drug discovery to predict the metabolic clearance of a compound in the body. nih.gov These assays typically involve incubating the compound with liver microsomes, which are rich in drug-metabolizing enzymes, and measuring the rate of its disappearance over time. acs.org The data from these experiments, often presented in tabular format, helps in assessing the compound's potential for in vivo stability and oral bioavailability.

Hypothetical Data Table for Microsomal Stability (Example Only - Not Based on Actual Data for this compound):

SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available

Identification and Structural Elucidation of Major and Minor Metabolites (in preclinical models)

There are no published studies that have identified or structurally characterized the metabolites of this compound in any preclinical model.

Metabolite identification studies are fundamental to understanding the biotransformation of a compound. These studies typically use techniques like liquid chromatography-mass spectrometry (LC-MS) to detect and identify the chemical structures of metabolites formed in in vitro or in vivo systems.

Based on its chemical structure, potential metabolic transformations of this compound could include:

Oxidation: Hydroxylation of the piperidine (B6355638) ring or the furan (B31954) ring.

Amide Hydrolysis: Cleavage of the carboxamide bond to form 2-furoic acid and 4-aminopiperidine (B84694).

N-dealkylation: While this compound does not have a typical N-alkyl group, enzymatic modifications of the piperidine nitrogen are possible. acs.org

Ring Opening: The piperidine ring could potentially undergo ring-opening reactions. researchgate.net

Hypothetical Table of Potential Metabolites (Example Only - Not Based on Actual Data for this compound):

Metabolite IDProposed Structure / ModificationMetabolic Reaction
M1Hydroxylated piperidineOxidation
M2Hydroxylated furan ringOxidation
M32-Furoic acidAmide Hydrolysis
M44-AminopiperidineAmide Hydrolysis

Enzymatic Systems Involved in Biotransformation

Specific enzymatic systems responsible for the biotransformation of this compound have not been identified.

Generally, the metabolism of compounds containing piperidine and amide functionalities is often mediated by cytochrome P450 (CYP) enzymes for oxidative transformations and by amidases or hydrolases for the cleavage of amide bonds. rsc.orgnih.gov CYP3A4 is a common enzyme involved in the metabolism of many piperidine-containing drugs. researchgate.net

Hypothetical Table of Involved Enzymatic Systems (Example Only - Not Based on Actual Data for this compound):

Metabolic ReactionPotential Enzyme FamilySpecific Isoforms (if known)
OxidationCytochrome P450 (CYP)Data not available
Amide HydrolysisHydrolases (e.g., Amidases)Data not available

Influence of Metabolic Fate on In Vivo Biological Activity

Without data on the metabolites of this compound and their pharmacological activity, it is not possible to determine the influence of its metabolic fate on its in vivo biological activity.

The metabolism of a compound can lead to various outcomes:

Inactivation: The metabolites may have significantly lower or no biological activity compared to the parent compound.

Activation: An inactive parent compound (a prodrug) can be metabolized to an active form.

Formation of active metabolites: The metabolites may have similar or different pharmacological profiles compared to the parent drug.

Formation of toxic metabolites: Metabolism can sometimes lead to the generation of reactive or toxic byproducts.

Advanced Analytical Methodologies for Compound Characterization and Quantification

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural analysis of novel chemical entities like 1-(2-furoyl)-4-piperidinecarboxamide. nih.gov Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) and Orbitrap-MS provide exceptionally high resolving power and mass accuracy. nih.govnih.gov This allows for the confident determination of the compound's elemental composition from its exact mass, distinguishing it from other molecules with the same nominal mass. nih.gov

When coupled with soft ionization techniques like Electrospray Ionization (ESI), HRMS can detect the protonated molecule, [M+H]⁺, with minimal fragmentation. nih.govbas.bg For this compound (molecular formula C₁₀H₁₄N₂O₂), the expected exact mass of the neutral molecule is 194.1055. The high mass accuracy of HRMS would allow for the experimental measurement of the [M+H]⁺ ion at m/z 195.1128, confirming the elemental formula and thus the compound's identity. Furthermore, HRMS is crucial for purity assessment by detecting and identifying trace-level impurities or degradation products in a sample. nih.gov

Table 1: Representative HRMS Data for this compound This table presents expected data based on the principles of High-Resolution Mass Spectrometry.

Ion Species Calculated Exact Mass (m/z) Typical Mass Accuracy Ionization Mode
[M+H]⁺ 195.1128 < 5 ppm ESI-Positive
[M+Na]⁺ 217.0948 < 5 ppm ESI-Positive
[M-H]⁻ 193.0982 < 5 ppm ESI-Negative

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural confirmation of this compound in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. bas.bgmdpi.comresearchgate.net The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum confirm the presence of the furoyl, piperidine (B6355638), and carboxamide moieties.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms, providing definitive proof of the structure. ipb.pt For instance, an HMBC experiment would show correlations between the furoyl carbonyl carbon and the protons on the piperidine ring nitrogen, confirming the N-acylation site.

Furthermore, temperature-dependent NMR studies can be employed for conformational analysis. rsc.orgnih.gov The piperidine ring can exist in different chair conformations, and the rotation around the C-N amide bond is restricted, potentially leading to the observation of distinct sets of signals (rotamers) at room temperature. rsc.org By varying the temperature, the energy barriers for ring inversion and amide bond rotation can be calculated, providing insight into the molecule's dynamic behavior in solution. rsc.orgnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar structural motifs found in related heterocyclic compounds. bas.bgmdpi.comrsc.org

Atom Position Predicted ¹H NMR δ (ppm), Multiplicity Predicted ¹³C NMR δ (ppm)
Furoyl-H3 ~6.5 (dd) ~111.7
Furoyl-H4 ~7.2 (dd) ~117.9
Furoyl-H5 ~7.5 (dd) ~144.3
Furoyl-C2 (C=O) - ~159.0
Furoyl-C=O - ~147.3
Piperidine-H2, H6 ~3.5-4.5 (m) ~45-50
Piperidine-H3, H5 ~1.8-2.2 (m) ~28-32
Piperidine-H4 ~2.5 (m) ~40-45
Carboxamide-NH₂ ~7.0-7.5 (br s) -
Carboxamide-C=O - ~175.0

Chromatographic Techniques for Separation, Identification, and Quantification (e.g., HPLC, GC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the separation, identification, and quantification of this compound.

Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing compounds of this polarity. nih.govresearchgate.netnih.gov The compound can be separated from starting materials, by-products, and impurities on a C18 column using a mobile phase typically consisting of a mixture of water (often with an acid modifier like phosphoric acid or TFA) and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.netsensusimpact.com Detection is commonly achieved using an ultraviolet (UV) detector, as the furoyl group contains a chromophore that absorbs UV light. nih.gov This method allows for the determination of purity (as % area) and the quantification of the compound against a reference standard. nih.govsensusimpact.com

Gas Chromatography can also be used, although it may require derivatization of the amide group to increase volatility and thermal stability. nih.gov A GC method coupled with a mass spectrometer (GC-MS) provides excellent separation and definitive identification based on both retention time and mass spectrum. nih.gov

Table 3: Typical RP-HPLC Method Parameters for Analysis Parameters are based on established methods for similar piperidine derivatives. nih.govresearchgate.netnih.govsensusimpact.com

Parameter Typical Value
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid)
Gradient/Isocratic Gradient or Isocratic (e.g., 68:32 Acetonitrile:Water)
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30 °C
Detection UV at ~254 nm
Injection Volume 10 µL

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive and detailed information about the three-dimensional structure of this compound in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise spatial arrangement of every atom. mdpi.comresearchgate.net

This technique yields accurate measurements of bond lengths, bond angles, and torsion angles. nih.gov It can confirm the conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the furoyl and carboxamide substituents. mdpi.com Furthermore, X-ray crystallography reveals intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules pack together in the crystal lattice. mdpi.comnih.gov This information is crucial for understanding the compound's solid-state properties.

Table 4: Representative Crystallographic Data This table presents the type of data obtained from an X-ray crystallography experiment, based on analyses of similar heterocyclic compounds. bas.bgnih.govmdpi.com

Parameter Example Data
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~12.5
b (Å) ~11.2
c (Å) ~14.1
β (°) ~95.0
Volume (ų) ~1970
Z (molecules/unit cell) 4
Key Hydrogen Bonds N-H···O=C (intermolecular)

Spectroscopic Methods (e.g., IR, UV-Vis) for Verification and Characterization

Other spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as rapid and reliable techniques for the verification and characterization of this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. mdpi.com The spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds. For this compound, key signals would include the stretching vibrations of the amide N-H bonds, the C-H bonds of the furan (B31954) and piperidine rings, and two distinct carbonyl (C=O) stretching bands for the furoyl ketone and the carboxamide. bas.bgmdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. researchgate.net The furan ring conjugated with the carbonyl group acts as a chromophore, resulting in a characteristic absorption maximum (λ_max) in the UV region. researchgate.net While not providing detailed structural information on its own, UV-Vis spectroscopy is a simple and effective method for verifying the presence of the furoyl moiety and is often used for quantitative analysis in conjunction with HPLC. whiterose.ac.uk

Table 5: Characteristic IR and UV-Vis Spectral Data Data are based on typical values for the functional groups present in the molecule. bas.bgmdpi.comnist.gov

Spectroscopy Type Parameter Characteristic Value Assignment
Infrared (IR) Wavenumber (cm⁻¹) ~3400-3200 N-H stretch (amide)
~3100-3000 C-H stretch (furan)
~2950-2850 C-H stretch (piperidine)
~1650 C=O stretch (furoyl ketone)
~1630 C=O stretch (amide I)
~1550 N-H bend (amide II)
UV-Visible (UV-Vis) λ_max (nm) ~250-280 π → π* transition (furoyl chromophore)

Future Research Directions and Broader Academic Implications

Exploration of Novel Therapeutic Areas for Related Piperidinecarboxamide Analogues

The piperidinecarboxamide core is a versatile scaffold that has shown potential across various therapeutic landscapes. A significant future direction lies in the systematic exploration of its analogues for novel medical applications. Building upon the established anti-malarial activity of certain piperidine (B6355638) carboxamides, researchers can strategically modify the furoyl and carboxamide moieties to target other infectious diseases. nih.gov For instance, substitutions on the piperidine ring or replacement of the furan (B31954) group with other heterocycles could yield compounds with potent antibacterial, antiviral, or antifungal properties.

Beyond infectious agents, the neuroactive potential of piperidine-containing compounds suggests that analogues of 1-(2-furoyl)-4-piperidinecarboxamide could be investigated for neurological and psychiatric disorders. Modifications aimed at enhancing blood-brain barrier permeability and optimizing interactions with specific neural receptors or enzymes could lead to the discovery of new treatments for conditions such as anxiety, depression, or neurodegenerative diseases. The established role of the proteasome as a target in hematologic cancers also opens the door for designing piperidinecarboxamide analogues with selective anti-cancer activity. nih.gov

A summary of potential therapeutic areas for piperidinecarboxamide analogues is presented below:

Development of Advanced Research Tools and Chemical Probes Based on the Scaffold

The this compound scaffold is not only a potential precursor for therapeutics but also a valuable starting point for the development of sophisticated research tools. By incorporating reporter groups such as fluorescent tags, biotin, or photo-crosslinkers, this molecule can be transformed into a chemical probe. Such probes would be instrumental in identifying and characterizing the cellular targets of piperidinecarboxamide analogues, elucidating their mechanisms of action, and visualizing their distribution within cells and tissues.

Furthermore, the development of affinity chromatography resins functionalized with this compound or its derivatives could facilitate the isolation and identification of binding proteins from complex biological samples. This proteomic approach can uncover novel cellular pathways and off-target effects, providing a more complete picture of the compound's biological activity. The creation of libraries of structurally related but functionally distinct probes can also aid in dissecting the structure-activity relationships that govern target engagement and selectivity.

Integration with Systems Biology and Omics Technologies for Comprehensive Understanding

To fully comprehend the biological impact of this compound and its analogues, future research should integrate classical pharmacological approaches with modern systems biology and "omics" technologies. nih.govnih.govmdpi.com This holistic approach moves beyond the study of a single target to a broader analysis of the entire biological system. nih.govmdpi.com

Transcriptomics (e.g., RNA-seq) can reveal how these compounds alter gene expression profiles, providing insights into the cellular pathways they modulate. Proteomics can identify changes in protein expression and post-translational modifications, offering a direct view of the compound's effect on the cellular machinery. mdpi.com Metabolomics can uncover alterations in metabolic pathways, which are often dysregulated in disease states. nih.gov

By integrating these multi-omics datasets, researchers can construct comprehensive network models of the cellular response to piperidinecarboxamide treatment. mdpi.comfrontiersin.org This systems-level understanding can help in predicting a compound's efficacy, identifying potential biomarkers for patient stratification, and uncovering novel mechanisms of action that would be missed by traditional, reductionist approaches. nih.govresearchgate.net

Role of this compound as a Lead Structure for Further Academic Inquiry

This compound serves as an exemplary "lead compound" for academic research. nih.govuwec.edutechnologynetworks.com A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. nih.govtechnologynetworks.com The process of identifying and optimizing a lead compound is a critical first step in the drug discovery pipeline. technologynetworks.com

The key attributes of this compound as a lead structure are summarized in the table below:

Academic researchers can leverage this lead structure to investigate fundamental biological questions. By systematically modifying its structure and evaluating the biological consequences, it is possible to delineate the pharmacophore responsible for its activity and to understand the molecular recognition events that govern its interaction with biological targets. This process not only drives the discovery of new chemical entities with therapeutic potential but also contributes to a deeper understanding of the principles of medicinal chemistry and chemical biology.

Q & A

Q. How do metabolic stability assays inform the design of prodrugs for this compound?

  • Methodological Answer :
  • Microsomal incubation : Use human liver microsomes (HLM) with NADPH cofactor. Monitor half-life (t₁/₂) via LC-MS/MS; if t₁/₂ < 30 min, introduce prodrug moieties (e.g., ester linkages) at the amide nitrogen .
  • Stability-activity correlation : Compare in vitro IC₅₀ of prodrugs (e.g., tert-butyl carbamate derivatives) vs. parent compound to ensure bioactivation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.